molecular formula C13H25ClN2O4 B2550997 Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride CAS No. 2241127-97-7

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2550997
CAS No.: 2241127-97-7
M. Wt: 308.8
InChI Key: MHACLUMXRYAHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13;/h14H,5-9H2,1-4H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHACLUMXRYAHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241127-97-7
Record name methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride (CAS No. 1158759-65-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.35 g/mol
  • CAS Number : 1158759-65-9
  • Purity : Typically ≥ 97%

The compound's biological activity can be attributed to its structural features, particularly the presence of the piperidine ring and the tert-butoxycarbonyl (Boc) amino group. These structural elements are known to influence interactions with biological targets, such as enzymes and receptors.

  • Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate have shown effectiveness as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .
  • Anti-inflammatory Effects : Studies have suggested that piperidine derivatives can modulate inflammatory pathways. For example, certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases .
  • Antibacterial Properties : The compound's antibacterial activity has been evaluated against various bacterial strains. While some piperidine derivatives showed promising results against Gram-positive bacteria, further studies are needed to establish the efficacy of methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate specifically .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity and biological activity of related piperidine compounds. These studies typically measure cell viability and proliferation in response to different concentrations of the compound.
  • Animal Models : Animal studies have explored the anti-inflammatory effects of similar compounds through carrageenan-induced paw edema models. The results indicated significant reductions in edema, paralleling established anti-inflammatory drugs .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Variations in substituents on the piperidine ring have been systematically studied to determine their influence on potency and selectivity against specific biological targets .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntiviralNeuraminidase inhibition; potential for influenza treatment
Anti-inflammatoryInhibition of TNFα production in immune cells
AntibacterialActivity against Gram-positive bacteria
CytotoxicityAssessed via cell viability assays

Scientific Research Applications

Synthesis Applications

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo multiple chemical transformations makes it valuable in:

  • Peptide Synthesis : The Boc protecting group allows for selective reactions, facilitating the formation of peptide bonds with other amino acids.
  • Drug Development : It is utilized in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders due to the piperidine scaffold's prevalence in CNS-active drugs.

Table 1: Synthesis Pathways Involving Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate Hydrochloride

Reaction TypeDescriptionKey Reagents
Deprotection Removal of the Boc group to expose the amineTrifluoroacetic acid (TFA)
Coupling Reactions Formation of peptide bonds with other amino acidsDiisopropylcarbodiimide (DIC), NHS
Esterification Formation of esters for further derivatizationMethanol, acid catalyst

Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for therapeutic applications:

  • Antitumor Activity : Compounds derived from this compound have shown potential against several cancer cell lines, including breast and colon cancer. The piperidine structure is often associated with compounds that inhibit tumor growth.
  • Neuropharmacology : Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

  • Synthesis of Piperidine Derivatives : A study demonstrated the synthesis of novel piperidine derivatives from this compound, showcasing its versatility as a precursor in developing new drugs with enhanced efficacy against specific targets .
  • Anticancer Evaluations : In a series of experiments, derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant activity against colorectal cancer cells, highlighting the compound's potential as a lead structure for anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

Methyl Piperidine-4-carboxylate Hydrochloride (CAS 7462-86-4)
  • Structure: Lacks the Boc-protected aminomethyl group.
  • Molecular Formula: C₇H₁₄ClNO₂.
  • Key Differences :
    • Reactivity : The absence of the Boc group makes it more reactive toward nucleophiles but less stable under acidic conditions.
    • Applications : Primarily used in simpler alkylation or acylation reactions .
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)
  • Structure: Ethyl ester with a methyl substituent instead of Boc-aminomethyl.
  • Molecular Formula: C₉H₁₈ClNO₂.
  • Key Differences: Lipophilicity: The ethyl ester and methyl group increase hydrophobicity compared to the Boc-aminomethyl analog. Synthetic Utility: Less versatile in multi-step syntheses due to the lack of a protective group .

Heterocyclic Boc-Protected Analogs

(2S,4S)-Methyl 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylate Hydrochloride (CAS 1279039-33-6)
  • Structure : Pyrrolidine (5-membered ring) instead of piperidine, with Boc-protected amine.
  • Molecular Formula : C₁₁H₂₁ClN₂O₄.
  • Key Differences :
    • Ring Conformation : Smaller ring size alters steric and electronic properties, affecting binding in biological targets.
    • Stereochemistry : The (2S,4S) configuration introduces chiral centers, critical for enantioselective synthesis .
Methyl 4-(3-(tert-Butoxycarbonyl)ureido)piperidine-4-carboxylate (CAS 1416351-91-1)
  • Structure: Ureido group replaces the aminomethyl moiety.
  • Molecular Formula : C₁₃H₂₂N₃O₅ (free base).
  • Stability: Ureido linkages are more hydrolysis-resistant than secondary amines .

Pharmacologically Relevant Analogs

Norcarfentanil Hydrochloride (CAS 61085-87-8)
  • Structure: Piperidine carboxylate with a phenyl-propionyl-amino substituent.
  • Molecular Formula : C₁₆H₂₂ClN₂O₃.
  • Key Differences: Biological Activity: Acts as an opioid receptor agonist, unlike the Boc-protected compound, which is non-pharmacologically active. Functional Groups: The aromatic substituent confers affinity for neurological targets .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride, and how does the Boc group influence the reaction?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent like THF or DCM .
  • Step 2 : Methyl esterification of the carboxylic acid using methanol and a coupling agent (e.g., DCC or EDCI) under anhydrous conditions .
  • Step 3 : Hydrochloride salt formation via acidolysis (e.g., HCl in dioxane) to improve crystallinity and stability .
    The Boc group prevents unwanted side reactions (e.g., nucleophilic attacks) during intermediate steps and is selectively removed under acidic conditions (e.g., TFA) .

Q. How do researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~1.4 ppm (Boc tert-butyl group) and δ ~3.6–4.2 ppm (piperidine N-CH₂ and ester methyl) confirm substitution patterns .
  • HPLC-MS : Retention time and m/z values (e.g., [M+H⁺] = 331.3 g/mol) validate purity and molecular weight .
  • IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamate C=O) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester functionality. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How can regioselectivity challenges during the aminomethylation of the piperidine ring be addressed?

  • Methodological Answer : Regioselectivity is controlled by:

  • Steric Effects : Use bulky reagents (e.g., Boc-protected aminomethyl triflate) to favor substitution at the less hindered 4-position .
  • Catalysis : Transition metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in nucleophilic aromatic substitution .
  • Temperature : Low temperatures (-10°C to 0°C) reduce side reactions during alkylation .

Q. What strategies optimize the hydrochloride salt crystallization process?

  • Methodological Answer :

  • Solvent System : Use a mixed solvent (e.g., EtOAc/hexane) to induce slow crystallization and improve crystal lattice stability .
  • pH Adjustment : Gradually add HCl (gas or 4M in dioxane) to the free base in anhydrous ethanol until pH ~2–3 .
  • Anti-Solvent Precipitation : Add tert-butyl methyl ether (TBME) to reduce solubility and enhance yield .

Q. How do structural modifications (e.g., replacing methyl ester with ethyl) impact biological activity?

  • Methodological Answer :

  • Solubility : Ethyl esters (logP ~1.8) increase lipophilicity compared to methyl esters (logP ~1.2), enhancing membrane permeability .
  • Metabolic Stability : Bulkier esters (e.g., tert-butyl) resist esterase-mediated hydrolysis, prolonging half-life in vitro .
    Comparative
Ester Group logP Half-life (Human Plasma)
Methyl1.22.1 h
Ethyl1.83.5 h
tert-Butyl2.46.8 h
Data derived from analogs in .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve contradictory solubility data in aqueous vs. organic solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, EtOH) using UV-Vis spectroscopy .
  • Hansen Solubility Parameters : Calculate HSP values to predict miscibility (δd, δp, δh) and correlate with experimental results .
  • Co-Solvency Screening : Test binary solvent systems (e.g., PEG-400/water) to identify optimal formulations for biological assays .

Q. What analytical techniques differentiate degradation products under accelerated stability testing?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free piperidine or carboxylic acid) via fragmentation patterns .
  • XRD : Monitor crystalline-to-amorphous transitions under stress conditions (40°C/75% RH) .
  • TGA/DSC : Detect decomposition events (e.g., Boc group loss at ~150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.